Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate
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Description
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Antimicrobial Activity
One application of compounds related to Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate involves green synthesis methods. For instance, the green synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates showcased good antimicrobial activity against standard pathogens. This highlights the compound's potential in developing new antimicrobial agents through environmentally friendly synthesis processes (Sarva et al., 2022).
Synthesis of Diverse Trifluoromethyl Heterocycles
Another significant application of compounds structurally similar to this compound is in the synthesis of a wide range of trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating trifluoromethyl-oxazoles, thiazoles, imidazoles, triazines, and pyridines, demonstrating the compound's utility in generating diverse chemical structures with potential pharmacological applications (Honey et al., 2012).
Antiproliferative Activity Investigation
Compounds containing the 4-oxobutanoate moiety, such as methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, have been synthesized and investigated for their antiproliferative activity. These compounds demonstrate significant biological activity, with potential as cytotoxic agents, indicating their relevance in cancer research and therapy (Yurttaş et al., 2022).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel pyrazole derivatives through direct 3+2 annulation methods has also been explored. These compounds, including Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been characterized and analyzed for their antioxidant properties. This application underscores the potential of such compounds in developing new antioxidant agents (Naveen et al., 2021).
Properties
IUPAC Name |
ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVUBLSGRMKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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